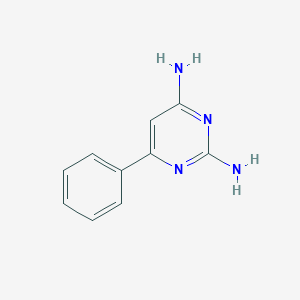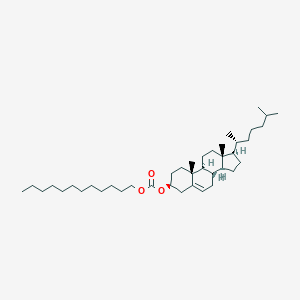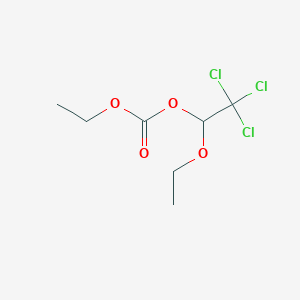
2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate, also known as TEEC, is a chemical compound that is widely used in scientific research applications. It is a colorless liquid that is soluble in many organic solvents and has a molecular weight of 291.59 g/mol. TEEC is commonly used as a reagent in organic synthesis and as a cross-linking agent in polymer chemistry.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate is not well understood. However, it is believed that 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate acts as a cross-linking agent in polymer chemistry by reacting with the functional groups on the polymer chains. This cross-linking reaction results in the formation of a three-dimensional network that enhances the mechanical and thermal properties of the polymer.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate. However, it is known to be a toxic compound that can cause skin and eye irritation. It is also a potential carcinogen and mutagen, and therefore, appropriate safety precautions should be taken when handling 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate has several advantages as a reagent in organic synthesis. It is a relatively inexpensive compound that is readily available. It is also easy to handle and store. However, 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate has some limitations. It is a toxic compound that requires appropriate safety precautions when handling. It is also a potential carcinogen and mutagen, which limits its use in certain applications.
Orientations Futures
There are several future directions for the use of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate in scientific research. One potential application is in the synthesis of new organic compounds with unique properties. Another potential application is in the development of new polymer materials with enhanced mechanical and thermal properties. Additionally, 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate could be used as a cross-linking agent in the development of new biomaterials for medical applications. Further research is needed to explore these potential applications of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate in scientific research.
Conclusion:
In conclusion, 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate is a chemical compound that is widely used in scientific research applications. It is commonly used as a reagent in organic synthesis and as a cross-linking agent in polymer chemistry. 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate has several advantages as a reagent in organic synthesis, including its low cost and ease of handling. However, 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate is a toxic compound that requires appropriate safety precautions when handling. Further research is needed to explore the potential applications of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate in scientific research.
Méthodes De Synthèse
The synthesis of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate involves the reaction of ethylene carbonate with trichloroacetyl chloride and ethanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified by distillation. The yield of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate is typically high, and the purity can be easily verified by gas chromatography.
Applications De Recherche Scientifique
2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate is widely used in scientific research applications due to its unique properties. It is commonly used as a reagent in organic synthesis to introduce the ethoxyethyl carbonate group into various organic molecules. This group can be used as a protecting group for alcohols and amines, as well as a functional group for the synthesis of various organic compounds.
Propriétés
Numéro CAS |
18261-27-3 |
|---|---|
Nom du produit |
2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate |
Formule moléculaire |
C7H11Cl3O4 |
Poids moléculaire |
265.5 g/mol |
Nom IUPAC |
ethyl (2,2,2-trichloro-1-ethoxyethyl) carbonate |
InChI |
InChI=1S/C7H11Cl3O4/c1-3-12-5(7(8,9)10)14-6(11)13-4-2/h5H,3-4H2,1-2H3 |
Clé InChI |
PDKPYZSLHWQFNU-UHFFFAOYSA-N |
SMILES |
CCOC(C(Cl)(Cl)Cl)OC(=O)OCC |
SMILES canonique |
CCOC(C(Cl)(Cl)Cl)OC(=O)OCC |
Autres numéros CAS |
18261-27-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





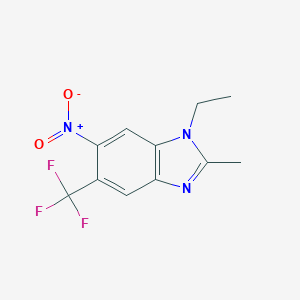

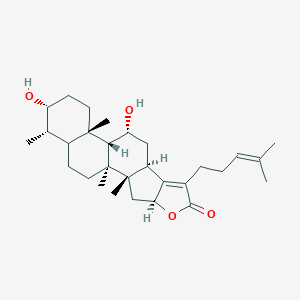

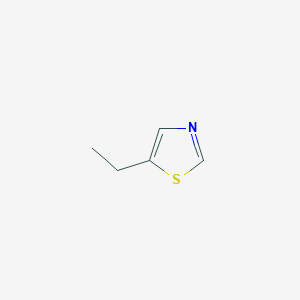
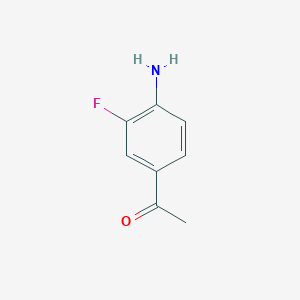
![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)
